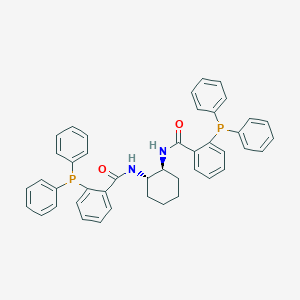

1S,2S-Dhac-phenyl trost ligand

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An improved chemical process for the synthesis of (S,S)-DACH-Ph Trost ligand has been developed, promoting the amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane. This process, facilitated by stoichiometric CDI and catalytic imidazole hydrochloride, results in the (S,S)-DACH-Ph Trost ligand being isolated as a white solid in 80% yield with >99% ee. The process demonstrates scalability and simplicity, avoiding the need for column chromatography (Synlett, 2022).

Molecular Structure Analysis

The molecular structure of the Trost ligand, particularly its chiral centers and phosphorus atoms, plays a crucial role in its ability to induce enantioselectivity in reactions. Detailed structural analysis of similar ligand complexes reveals how the geometry and electronic properties of these ligands contribute to their catalytic activity. While direct structural data on 1S,2S-Dhac-phenyl Trost ligand are not provided, studies on related structures offer insights into the importance of ligand architecture in achieving high enantioselectivity and catalytic efficiency.

Chemical Reactions and Properties

The use of Trost's Standard Ligand (TSL) in asymmetric allylic alkylation reactions demonstrates the ligand's ability to induce high levels of enantioselectivity. The structure-based rationale for selectivity in such reactions reveals how the ligand's conformation influences the outcome. For example, the ligand's concave shape and specific orientation of amide groups affect the regioselectivity and enantioselectivity of nucleophilic attacks on substrates (Journal of the American Chemical Society, 2009).

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation Catalyst

The Trost ligand, including (1S,2S)-1,2-diaminocyclohexane-N,N′-bis(2′-diphenylphosphinobenzoyl) (L), is utilized as a ligand for the asymmetric hydrogenation of ketones. This application is significant in producing high yields and excellent enantiomeric excess (ee), demonstrating its efficiency in catalysis. A notable example is its role in hydrogenating a ketone precursor of the antiemetic drug aprepitant (Cettolin et al., 2017).

Ligand Synthesis Improvement

An improved chemical process has been developed for synthesizing the (S,S)-DACH-Ph Trost ligand. This process involves the amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane, resulting in high yields and purity. This advancement is significant for scaling up the production of this ligand for broader applications (Zhang et al., 2022).

Allosteric Regulation in Enzyme Function

In the context of enzyme function, the Trost ligand is part of studies exploring allosteric mechanisms in enzymes. For instance, studies on pyrrolysyl-tRNA synthetase (PylRS) have used ligands like the Trost ligand to understand allosteric communication paths at the atomic level. This research is pivotal for grasping the nuanced regulatory mechanisms of enzymes (Bhattacharyya & Vishveshwara, 2011).

Wirkmechanismus

Target of Action

The primary target of the 1S,2S-Dhac-phenyl Trost ligand is the asymmetric allylic alkylation . This ligand is used as a catalyst in organic synthesis .

Mode of Action

The 1S,2S-Dhac-phenyl Trost ligand interacts with its targets through a process known as asymmetric allylic alkylation . This process involves the transfer of an allylic group from a substrate to a nucleophile, with the ligand acting as a catalyst to facilitate the reaction .

Biochemical Pathways

The 1S,2S-Dhac-phenyl Trost ligand affects the asymmetric allylic alkylation pathway . This pathway is crucial in organic synthesis, as it allows for the creation of new carbon-carbon bonds, which can lead to the formation of complex organic compounds .

Pharmacokinetics

It is known that the ligand is a solid at room temperature, and it has a melting point of 134-136 °c . These properties may affect its bioavailability and distribution within a system.

Result of Action

The action of the 1S,2S-Dhac-phenyl Trost ligand results in the formation of new carbon-carbon bonds through the asymmetric allylic alkylation pathway . This can lead to the synthesis of complex organic compounds, including epoxides and jatrophane diterpenes .

Action Environment

The action of the 1S,2S-Dhac-phenyl Trost ligand can be influenced by various environmental factors. For instance, the ligand should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the efficiency of the ligand as a catalyst in the asymmetric allylic alkylation pathway may be affected by the presence of other substances in the reaction mixture .

Eigenschaften

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-ZAQUEYBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1S,2S-Dhac-phenyl trost ligand | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)

![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)